H-Gln-Arg-Pro-Arg-OH
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Overview
Description
H-Gln-Arg-Pro-Arg-OH, also known as glutamine-arginine-proline-arginine, is a peptide composed of four amino acids: glutamine, arginine, proline, and arginine. This peptide sequence is of interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gln-Arg-Pro-Arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Advances in automation and optimization of reaction conditions have made it possible to produce peptides with high purity and yield. The use of liquid-phase synthesis and fragment coupling strategies can also be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
H-Gln-Arg-Pro-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
H-Gln-Arg-Pro-Arg-OH has several scientific research applications:
Biochemistry: It is used in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: The peptide has potential therapeutic applications, including wound healing and tissue regeneration.
Cosmetics: It is used in anti-aging formulations due to its potential to enhance skin health and appearance.
Mechanism of Action
The mechanism of action of H-Gln-Arg-Pro-Arg-OH involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, leading to the activation of intracellular signaling pathways that promote cell proliferation and tissue repair. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Gln-Pro-Arg-OH: This peptide has a similar sequence and is known for its immunomodulatory activity.
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar properties, often used in studies related to cell adhesion and migration.
Uniqueness
H-Gln-Arg-Pro-Arg-OH is unique due to its specific sequence, which imparts distinct biological activities. Its combination of glutamine, arginine, proline, and arginine residues makes it particularly effective in promoting cell proliferation and tissue repair, distinguishing it from other peptides with different sequences.
Properties
Molecular Formula |
C22H41N11O6 |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H41N11O6/c23-12(7-8-16(24)34)17(35)31-13(4-1-9-29-21(25)26)19(37)33-11-3-6-15(33)18(36)32-14(20(38)39)5-2-10-30-22(27)28/h12-15H,1-11,23H2,(H2,24,34)(H,31,35)(H,32,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
QGXHEXJEKDVBEE-AJNGGQMLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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